molecular formula C9H16N4O B1464372 2-azido-N-cyclohexyl-N-methylacetamide CAS No. 1093981-70-4

2-azido-N-cyclohexyl-N-methylacetamide

Cat. No.: B1464372
CAS No.: 1093981-70-4
M. Wt: 196.25 g/mol
InChI Key: HWYWBTHKAGNAHW-UHFFFAOYSA-N
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Description

2-Azido-N-cyclohexyl-N-methylacetamide is a synthetic organic azide of interest in chemical synthesis and bioconjugation. Its structure features a reactive azido group (-N₃) that readily participates in [1,3]-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," allowing for the efficient and selective linkage of two molecules to form a stable 1,2,3-triazole ring. The compound's cyclohexyl and methyl substituents on the amide nitrogen confer distinct steric and electronic properties, which can influence its solubility and reactivity profile. Azides like this one are valuable tools for researchers developing new chemical probes, polymeric materials, and for the site-specific modification of biomolecules. This product is provided as a research chemical and is intended for laboratory use by qualified professionals. It is not for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets (SDS) prior to use, as organic azides can be potentially shock-sensitive and require appropriate handling precautions.

Properties

IUPAC Name

2-azido-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYWBTHKAGNAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-azido-N-cyclohexyl-N-methylacetamide typically follows a two-step process:

This approach leverages the nucleophilic substitution reaction of sodium azide with a bromoacetamide precursor.

Detailed Preparation Procedure

Step 1: Preparation of N-cyclohexyl-N-methyl-bromoacetamide

  • Cyclohexylamine and methylamine are reacted with bromoacetyl bromide.
  • The reaction is carried out in an inert solvent such as dichloromethane at low temperature (0 °C) to control reactivity.
  • The mixture is stirred at room temperature for several hours (4-10 h) to ensure complete acylation.
  • The crude product is concentrated under reduced pressure to remove solvents.

Step 2: Azidation to form this compound

  • The crude bromoacetamide is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • Sodium azide is added in excess (1.5-2 equivalents) at room temperature.
  • The reaction mixture is stirred for 24 to 96 hours to allow complete nucleophilic substitution.
  • After completion, the reaction mixture is poured into iced water, and the product is extracted with ethyl acetate.
  • The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated.
  • Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Representative Experimental Data

Parameter Details
Starting amine Cyclohexylamine (0.69 mL, 6 mmol)
Acylating agent Bromoacetyl bromide (0.26 mL, 3 mmol)
Solvent for acylation Dichloromethane (6 mL)
Temperature (acylation) 0 °C to room temperature
Reaction time (acylation) 4–10 hours
Solvent for azidation N,N-Dimethylformamide (6–7.5 mL)
Sodium azide amount 490 mg (7.5 mmol)
Temperature (azidation) Room temperature
Reaction time (azidation) 24–96 hours
Purification Silica gel chromatography (ethyl acetate/hexane gradient)
Yield Approximately 60%
Physical state White solid
Melting point Around 130 °C

Reaction Monitoring and Characterization

Comparative Notes on Similar Azidoacetamide Syntheses

Research on related compounds such as 2-azido-N-(4-methylphenyl)acetamide shows similar synthetic routes involving halogenated acetamides and sodium azide in ethanol/water or DMF solvent systems with reflux or room temperature conditions. Yields typically range from 60% to 73%, with reaction times varying from 24 hours to several days depending on conditions.

Summary Table of Preparation Conditions

Step Reagents & Conditions Solvent Temp Time Yield
Acylation Cyclohexylamine + Bromoacetyl bromide Dichloromethane 0 °C to RT 4–10 hours Crude
Azidation Sodium azide (1.5-2 eq) DMF RT 24–96 hours ~60%
Purification Silica gel chromatography (ethyl acetate/hexane) N/A N/A N/A Pure solid

Research Findings and Practical Considerations

  • The azidation step is sensitive to solvent and temperature; polar aprotic solvents like DMF favor nucleophilic substitution.
  • Reaction times can be optimized to balance conversion and side reactions.
  • Safety precautions are critical due to the potentially explosive nature of azides and reactive acyl halides.
  • The method provides a reliable route to this compound with moderate to good yields and purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-cyclohexyl-N-methylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-azido-N-cyclohexyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-azido-N-cyclohexyl-N-methylacetamide involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are useful in various applications. The compound’s reactivity is attributed to the presence of the azido group, which acts as a versatile functional group for chemical modifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-azido-N-cyclohexyl-N-methylacetamide with structurally related compounds, emphasizing substituent effects and applications:

Compound Name Substituents Key Functional Group Primary Use/Reactivity Reference
This compound Cyclohexyl, methyl Azide (-N₃) Click chemistry, bioconjugation
Alachlor 2,6-Diethylphenyl, methoxymethyl Chloro (-Cl) Herbicide (pesticide)
Pretilachlor 2,6-Diethylphenyl, propoxyethyl Chloro (-Cl) Herbicide (pesticide)
2-Chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide 2,3-Dimethylphenyl, isopropyl Chloro (-Cl) Pesticide precursor
2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Trichloro-hydroxyethyl Chloro (-Cl), hydroxyl (-OH) Scaffold for heterocycles, pharmacophores

Q & A

Basic: What are the standard synthetic routes for preparing 2-azido-N-cyclohexyl-N-methylacetamide?

The compound can be synthesized via nucleophilic substitution of a chloro- or bromo-acetamide precursor with sodium azide (NaN₃). A typical protocol involves refluxing 2-chloro-N-cyclohexyl-N-methylacetamide with NaN₃ in a toluene/water (8:2) biphasic system for 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization with ethanol to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity during azide introduction?

Key parameters include:

  • Temperature : Controlled reflux (~110°C) minimizes side reactions like azide decomposition.
  • Solvent polarity : Aqueous-organic biphasic systems enhance NaN₃ solubility while preventing hydrolysis of the acetamide backbone.
  • Stoichiometry : A 1.5:1 molar ratio of NaN₃ to chloroacetamide precursor ensures complete substitution . Advanced optimization may involve kinetic studies using HPLC to track intermediate formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., azide integration at δ ~3.5 ppm for CH₂N₃).
  • FT-IR : Identifies the azide stretch (~2100 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of N₂ from the azide group) .

Advanced: How can researchers resolve ambiguities in spectral data for structurally similar azidoacetamides?

Use 2D NMR (HSQC, HMBC) to differentiate between regioisomers. For example, HMBC correlations can distinguish azide placement relative to the cyclohexyl group. Computational tools like DFT (e.g., B3LYP/6-31G*) predict NMR shifts with <2 ppm deviation, aiding assignments .

Basic: What safety precautions are required when handling azidoacetamides?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and face shield.
  • Ventilation : Use fume hoods to avoid inhalation of NaN₃ or organic azides.
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced decomposition .

Advanced: How can degradation pathways of this compound be analyzed under varying conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Major degradation products (e.g., amines via Staudinger reactions) are identified using tandem MS. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the azide’s potential as a photoaffinity probe .

Advanced: How can structure-activity relationships (SAR) be explored for azidoacetamide derivatives?

  • Analog synthesis : Vary substituents (e.g., cyclohexyl vs. aryl groups) and assess bioactivity.
  • Molecular docking : Compare binding poses in target proteins (e.g., COX-2 or EGFR) using AutoDock Vina.
  • Free-energy perturbation (FEP) : Quantifies contributions of specific functional groups to binding affinity .

Basic: What computational methods predict the compound’s physicochemical properties?

  • LogP : Estimated via fragment-based methods (e.g., XLogP3).
  • pKa : Predicted using QSPR models in software like ACD/Labs.
  • Thermodynamic stability : DFT calculations (e.g., B3LYP) assess conformational energies .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid mechanistic studies of azidoacetamide reactions?

  • Kinetic isotope effects (KIE) : ¹⁵N-labeled azides clarify whether N₂ elimination is rate-limiting in Huisgen cycloadditions.
  • Tracing metabolic pathways : ¹³C-labeled acetamide backbones track metabolite formation in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-azido-N-cyclohexyl-N-methylacetamide
Reactant of Route 2
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2-azido-N-cyclohexyl-N-methylacetamide

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